
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel Bioactive Compounds Synthesis : A study focused on synthesizing novel bioactive compounds incorporating the 1,2,4-oxadiazole ring, a structural motif shared with the queried compound. These compounds demonstrated antitumor activity against a range of cell lines, showcasing the potential of such structures in cancer research (Maftei et al., 2013).
Antimicrobial and Antifungal Properties : Another research avenue explored the synthesis of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. These compounds were tested for their antibacterial and antifungal activities, indicating the potential of oxadiazole and quinazoline derivatives in developing new antimicrobial agents (Gupta et al., 2008).
Spectroscopic Characterization and Chemical Analysis
Vibrational Spectroscopic Studies : Detailed vibrational spectroscopic studies on related compounds have been conducted to understand their structural and electronic properties. These studies provide insights into the potential chemotherapeutic applications of compounds containing quinazoline-2,4-dione structures (Sebastian et al., 2015).
Herbicidal Activity Research : The exploration of novel herbicides has led to the synthesis and testing of triketone-containing quinazoline-2,4-dione derivatives. These compounds have shown promise in providing broad-spectrum weed control and excellent crop selectivity, highlighting the agricultural applications of such chemical structures (Wang et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine, which is then reacted with phthalic anhydride to form the second intermediate, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione. The synthesis pathway involves several key steps, including the synthesis of the starting materials, the formation of the intermediates, and the coupling of the intermediates to form the final product.", "Starting Materials": [ "4-(methylthio)aniline", "2-bromo-3-phenylpropylamine", "2-nitrobenzaldehyde", "hydrazine hydrate", "phthalic anhydride", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine", "a. React 4-(methylthio)aniline with 2-nitrobenzaldehyde in ethanol and acetic acid to form 4-(methylthio)-2-nitrobenzaldehyde", "b. Reduce 4-(methylthio)-2-nitrobenzaldehyde with hydrazine hydrate in ethanol to form 4-(methylthio)-2-hydrazinylbenzaldehyde", "c. React 4-(methylthio)-2-hydrazinylbenzaldehyde with 2-bromo-3-phenylpropylamine in ethanol and sodium hydroxide to form 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine", "Step 2: Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "a. React 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine with phthalic anhydride and potassium carbonate in refluxing acetic acid to form 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS No. |
1359204-31-1 |
Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.55 |
IUPAC Name |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32) |
InChI Key |
OSFXSGLQUUXXMU-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)

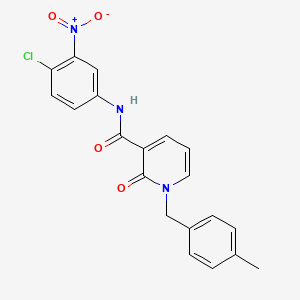
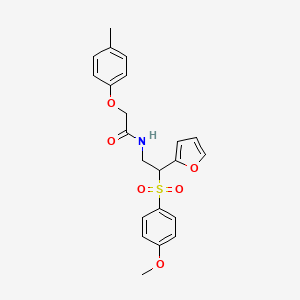
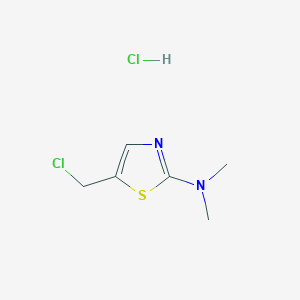

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)
![2,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
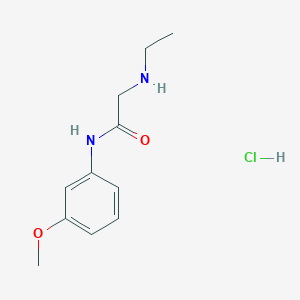
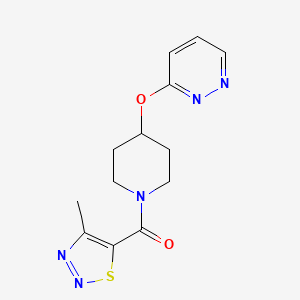
![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)
![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2764250.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)
